6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Repositioning for Neglected Tropical Diseases
Antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, initially studied for tuberculosis, have been repositioned for neglected tropical diseases like visceral leishmaniasis. Phenotypic screening led to the identification of potential drug candidates, emphasizing the importance of structural modifications to improve solubility and safety without compromising activity against such diseases (Thompson et al., 2016).
Heterocyclic Synthesis and Pharmacological Evaluation
New series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. This highlights the role of heterocyclic compounds in developing antimicrobial agents with significant biological activities (Suresh, Lavanya, & Rao, 2016).
Antiproliferative Activities against Cancer Cells
Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and their evaluation for antiproliferative activities have established a structure-activity relationship. This research demonstrates the potential of nicotinonitrile derivatives in cancer treatment, particularly against ovarian, breast, and cervix adenocarcinoma cells (El-Sayed et al., 2014).
Novel Antimycobacterial Agents
The development of benzonitrile/nicotinonitrile-based s-triazines as potential antimycobacterial agents against Mycobacterium tuberculosis H37Rv showcases the innovative approach towards tackling tuberculosis. The study not only provided a new synthetic strategy but also tested the compounds for their antimycobacterial activity, offering a foundation for future drug development (Patel, Chikhalia, & Kumari, 2014).
Antimicrobial and Anti-arrhythmic Activities
The synthesis and evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide for antimicrobial and anti-arrhythmic activities further illustrate the versatility of heterocyclic compounds in medicinal chemistry. These studies highlight the potential therapeutic applications of such derivatives in treating microbial infections and arrhythmias (Khalid et al., 2016).
properties
IUPAC Name |
6-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c22-12-15-6-7-19(23-13-15)27-17-8-10-25(11-9-17)21(26)18-14-28-20(24-18)16-4-2-1-3-5-16/h1-7,13-14,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVAGXOKFISCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-Phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.